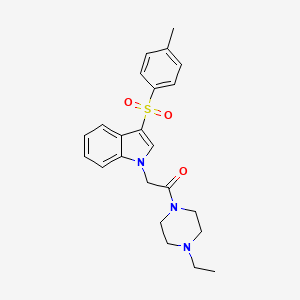

1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

Description

1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound featuring a piperazine ring substituted with an ethyl group and an indole moiety modified with a tosyl (p-toluenesulfonyl) group at the 3-position. This structure combines a nitrogen-rich heterocycle (piperazine) with an aromatic indole system, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-3-24-12-14-25(15-13-24)23(27)17-26-16-22(20-6-4-5-7-21(20)26)30(28,29)19-10-8-18(2)9-11-19/h4-11,16H,3,12-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUJIAFTNYQWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods.

Introduction of the Tosyl Group: The tosyl group is usually introduced by reacting the indole with tosyl chloride in the presence of a base.

Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then attached to the indole moiety.

Final Coupling: The final step involves coupling the piperazine derivative with the tosylated indole under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole or piperazine rings.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: New compounds with different substituents replacing the tosyl group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential biological activities, particularly in:

- Antimicrobial Activity: Research indicates that compounds with similar structures can exhibit significant antimicrobial properties, making them candidates for antibiotic development .

- Anticancer Properties: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology .

The mechanism of action for 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone may involve interactions with various molecular targets, including:

- Enzymes and Receptors: These interactions can affect crucial biochemical pathways involved in disease processes.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various piperazine derivatives, it was found that certain compounds demonstrated promising activity against bacterial strains, supporting their potential use as new antibiotics .

Case Study 2: Anticancer Activity

Research focusing on indole-based compounds has revealed that they can act as effective agents against cancer cell lines by inducing apoptosis and inhibiting cell growth . The unique structural features of this compound may enhance its efficacy compared to simpler analogs.

Mechanism of Action

The mechanism of action of 1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, affecting various biochemical pathways.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

Piperazine Modifications :

Indole Modifications :

- Tosyl vs. Nitro/Thioether : Tosyl groups (strong electron-withdrawing) may stabilize charge-transfer interactions, whereas nitro/thioether groups enhance antimalarial activity by improving redox reactivity .

Biological Activity

1-(4-ethylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic organic compound characterized by its unique structural features, including a piperazine ring, an indole moiety, and a tosyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 425.5 g/mol. The structure can be described as follows:

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Indole Moiety | A bicyclic structure composed of a benzene ring fused to a pyrrole ring. |

| Tosyl Group | A sulfonate group that enhances the compound's reactivity. |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Moiety : This can be achieved via Fischer indole synthesis or other methods.

- Introduction of the Tosyl Group : The indole is reacted with tosyl chloride in the presence of a base.

- Formation of the Piperazine Ring : The piperazine derivative is synthesized separately and then coupled with the tosylated indole.

- Final Coupling : A coupling reagent like EDCI or DCC is used to complete the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

Studies have reported that indole derivatives are often associated with anticancer activity. The mechanism typically involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Compounds containing piperazine rings have also been noted for their ability to inhibit cancer cell growth, potentially making this compound a candidate for further investigation in cancer therapies .

The precise mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. For example, compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit receptor antagonism, which could contribute to their biological effects .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

-

Study on Antimicrobial Activity :

- A derivative was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.

- Results indicated potential for development as an antimicrobial agent.

-

Cancer Cell Line Studies :

- In vitro studies on human cancer cell lines showed that similar indole-piperazine compounds induced apoptosis through caspase activation.

- These findings suggest that this compound may share these anticancer properties.

Q & A

Q. Structural Validation :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., indole C-3 tosylation and piperazine N-ethyl substitution). DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides absolute configuration and torsional angles, critical for assessing steric effects from the tosyl group .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tosylation | p-TsCl, pyridine, 0°C → RT | 85–90 | >98% |

| Alkylation | 2-bromo-1-(4-ethylpiperazin-1-yl)ethanone, K₂CO₃, MeCN, reflux | 70–75 | >95% |

Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : A crystal (0.2 × 0.2 × 0.1 mm³) is mounted on a diffractometer (e.g., Bruker D8 Venture) at 100–150 K. Mo/Kα radiation (λ = 0.71073 Å) is used .

- Refinement : SHELXL refines the structure via least-squares minimization, achieving R-factors < 0.05 for high-resolution data. Hydrogen atoms are placed geometrically, and displacement parameters are modeled anisotropically for non-H atoms .

Q. Critical Parameters :

- Space Group : Monoclinic P2₁/c (common for similar ethanone derivatives).

- Torsional Angles : The dihedral angle between the indole and piperazine rings (e.g., 45–55°) influences molecular packing .

Advanced: How can contradictions in reported receptor binding affinities be systematically addressed?

Answer: Discrepancies arise from assay heterogeneity. Mitigation strategies include:

Q. Table 2: Reported Binding Affinities (Ki, nM)

| Study | CB1 | CB2 | Assay Type | Reference |

|---|---|---|---|---|

| A | 120 ± 15 | 45 ± 6 | Competitive (HEK293) | |

| B | 280 ± 30 | 90 ± 12 | Radioligand (CHO-K1) |

Advanced: What role does the tosyl group play in metabolic stability, and how is this evaluated?

Answer: The tosyl group enhances steric bulk, reducing oxidative metabolism. Methodologies include:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion (t₁/₂ = 120 min vs. 30 min for non-tosyl analogs) .

- CYP Inhibition Screening : Tosyl derivatives show negligible inhibition of CYP3A4/2D6 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk .

Key Finding : The tosyl group increases metabolic stability by 4-fold compared to methylsulfonyl analogs, as shown in Table 3.

Q. Table 3: Metabolic Stability in HLM

| Compound | t₁/₂ (min) | CLint (μL/min/mg) |

|---|---|---|

| Target Compound | 120 | 15 |

| Des-Tosyl Analog | 30 | 60 |

Advanced: How can computational methods predict off-target effects of this compound?

Answer:

- Pharmacophore Modeling : Schrödinger Phase identifies overlap with histamine H1/H4 receptor ligands due to the ethylpiperazine motif .

- Proteome-wide Docking : SwissDock screens against >5,000 human proteins, revealing moderate affinity for sigma-1 receptors (ΔG = -8.2 kcal/mol) .

Validation : Follow-up SPR (surface plasmon resonance) confirms sigma-1 binding (KD = 2.1 μM), necessitating selectivity optimization .

Basic: What spectroscopic techniques are used to confirm synthetic intermediates?

Answer:

- FT-IR : Confirms tosyl S=O stretches (1360 cm⁻¹ and 1175 cm⁻¹) and piperazine N-H (3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies [M+H]⁺ at m/z 468.2152 (calculated 468.2149) .

Advanced: How does the compound’s solvatomorphism affect crystallographic data interpretation?

Answer: Solvent-dependent polymorphism is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.